N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide
Description
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that features an adamantane moiety linked to a benzenesulfonamide structure The adamantane group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-24-18-4-3-17(10-19(18)25-2)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWBHBIPYKEYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 1-adamantanol with an appropriate sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with a suitable amine to yield the final product. Common reagents used in this synthesis include pyridine or triethylamine as a base, and solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety yields adamantanone derivatives, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
Pharmaceutical Development
1. Antibacterial Activity
Sulfonamides are historically known for their antibacterial properties. N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide could be synthesized to explore its efficacy against bacterial strains. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity due to their ability to inhibit bacterial folic acid synthesis.
2. Anticancer Potential
Research indicates that derivatives of sulfonamides can have anticancer properties. The adamantyl group may enhance the compound's ability to penetrate cell membranes and interact with cancerous cells. Investigations into its cytotoxic effects on various cancer cell lines could provide insights into its potential as an anticancer agent.
Biological Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques such as:
- Molecular Docking : This computational technique helps predict how the compound binds to specific proteins or enzymes.
- In Vitro Assays : Laboratory tests can evaluate the compound's biological activity against various pathogens or cancer cells.
- Pharmacokinetics Studies : These studies assess how the body absorbs, distributes, metabolizes, and excretes the compound.
Such studies are vital for elucidating the mechanism of action and determining appropriate dosages for clinical applications.
Case Studies and Research Findings
Several studies have focused on related compounds that share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide | C17H23NO3S | Lacks methoxy groups; focus on antibacterial properties. |
| N-(1-adamantyl)-4-methylbenzenesulfonamide | C17H23NO2S | Contains a methyl group at para position; studied for anticancer activity. |
| N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | C17H18N2O2S | Indole moiety enhances bioactivity; potential CNS effects. |
These compounds demonstrate varying degrees of biological activity, suggesting that modifications to the sulfonamide structure can lead to enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological membranes, potentially altering their fluidity and function. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
- N-[2-(1-adamantyloxy)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
- N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both the adamantane moiety and the dimethoxybenzenesulfonamide structure. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane moiety, which is known for its unique structural properties. The presence of the sulfonamide group suggests possible interactions with biological targets, including enzymes and receptors.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 321.39 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities. The sulfonamide group can inhibit certain enzymes, while the adamantane structure may enhance membrane permeability.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes, which could be a mechanism for therapeutic effects.
- Receptor Modulation : The adamantane structure is associated with modulation of nicotinic acetylcholine receptors, potentially influencing neurotransmission.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with similar functional groups have demonstrated activity against bacteria and fungi.
- Case Study : A related adamantane derivative was tested against Candida albicans, showing significant fungicidal activity by disrupting cell membranes .
Anticancer Properties
The potential anticancer effects of adamantane derivatives have been highlighted in several studies. These compounds may induce apoptosis in cancer cells through various pathways.
- Research Findings : In vitro studies have indicated that adamantane-based compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Adamantane Derivatives | Inhibition of C. albicans growth |
| Anticancer | Sulfonamide Derivatives | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Sulfonamides | Inhibition of carbonic anhydrase |
Research Findings
- Antimicrobial Studies : A study demonstrated that a derivative of the compound exhibited significant antifungal activity against Candida albicans, leading to cell membrane disruption .
- Anticancer Mechanisms : Research has shown that compounds similar to this compound can inhibit tumor growth in various cancer models by affecting key signaling pathways .
- Enzyme Interaction : The sulfonamide moiety in related compounds has been linked to enzyme inhibition, which could be a crucial factor in their biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
